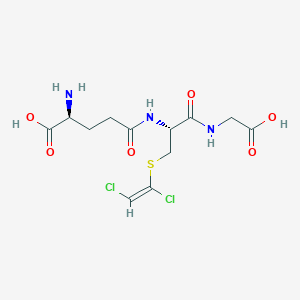

S-(1,2-Dichlorovinyl)glutathione

Description

Structure

3D Structure

Properties

CAS No. |

96614-59-4 |

|---|---|

Molecular Formula |

C12H17Cl2N3O6S |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1 |

InChI Key |

IXARYIJEQUJTIZ-KWRIXSAHSA-N |

SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

sequence |

XXG |

Synonyms |

DCVG cpd S-(1,2-dichlorovinyl)-glutathione S-(1,2-dichlorovinyl)glutathione |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of S 1,2 Dichlorovinyl Glutathione

Glutathione (B108866) S-Transferase-Mediated Conjugation Pathways

The principal pathway for the biosynthesis of DCVG is the enzymatic conjugation of precursor compounds with glutathione, catalyzed by Glutathione S-transferases (EC 2.5.1.18). nih.gov This reaction involves the nucleophilic attack of the sulfur atom of glutathione on an electrophilic carbon atom of the substrate, leading to the formation of a thioether bond. nih.gov The primary substrate for this biotransformation is trichloroethylene (B50587) (TCE), a common environmental contaminant. researchgate.netnih.gov The conjugation of TCE with GSH is considered an initial bioactivation step, as the resulting DCVG can be further metabolized to nephrotoxic species. nih.gov This process occurs in various tissues, but the liver is a primary site due to its high concentration of GSTs. nih.govnih.gov

The formation of DCVG from TCE is not catalyzed uniformly by all GST isoforms. Specific isoforms exhibit distinct catalytic efficiencies and regioselectivity in this conjugation reaction. Studies using recombinant human GSTs have identified that Alpha-class isoforms, specifically GSTA1-1 and GSTA2-2, play a significant role in the formation of DCVG in human liver cytosol. nih.gov The Pi-class isoform, GSTP1-1, is also capable of catalyzing this reaction and is thought to contribute to the extrahepatic conjugation of TCE. nih.gov

In contrast, research on rat kidney isoforms has shown that GST alpha-class isoforms are primarily responsible for TCE conjugation. nih.gov Purified rat GSTalpha2-2 showed a markedly higher affinity for TCE compared to GSTalpha1-1 or GSTalpha1-2, although their maximum reaction velocities were similar. nih.gov Interestingly, Mu-class GSTs, such as human GSTM1-1, have been observed to have no activity towards certain precursors that lead to dichlorovinyl conjugates. nih.gov This isoform-specific activity highlights the complexity of TCE metabolism and the differential roles of various GSTs in the bioactivation process.

The enzymatic formation of DCVG has been kinetically characterized in various tissue preparations. Studies using human liver and kidney subcellular fractions have revealed significant capacity for DCVG formation. nih.gov In human liver cytosol, the reaction follows a two-component kinetic model, suggesting the involvement of multiple enzymes with different affinities for TCE. The apparent Michaelis constant (K_m) and maximum velocity (V_max) values have been determined for these high-affinity and low-affinity components. nih.gov

Similarly, biphasic kinetics were observed for DCVG formation from TCE in freshly isolated human proximal tubular cells. oup.com In rat studies, the biosynthesis of DCVG from the precursor dichloroacetylene (B1204652) in liver microsomes and mitochondria also exhibited defined kinetic parameters. nih.gov

Below is a table summarizing the kinetic parameters for DCVG formation in various human and rat tissue fractions.

| Tissue Fraction | Species | Component | Apparent K_m | Apparent V_max (nmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| Liver Cytosol | Human | High-Affinity | 22.7 µM | 4.27 | nih.gov |

| Liver Cytosol | Human | Low-Affinity | 333 µM | 8.77 | nih.gov |

| Liver Microsomes | Human | High-Affinity | 29.4 µM | 1.42 | nih.gov |

| Liver Microsomes | Human | Low-Affinity | 250 µM | 3.10 | nih.gov |

| Kidney Cytosol | Human | Single-Component | 26.3 µM | 0.81 | nih.gov |

| Kidney Microsomes | Human | Single-Component | 167 µM | 6.29 | nih.gov |

| Liver Microsomes & Mitochondria (from Dichloroacetylene) | Rat | - | 0.40 mM (for GSH) | 487 | nih.gov |

Precursor Compounds and Initial Biotransformation Steps

The primary precursor compound leading to the formation of DCVG is trichloroethylene (TCE). nih.gov TCE is a widely used industrial solvent and a common environmental pollutant. nih.gov The biotransformation of TCE to DCVG is initiated by the direct conjugation with glutathione. researchgate.net

Another significant precursor is dichloroacetylene (DCA). The biosynthesis of DCVG from DCA and glutathione has been demonstrated in various rat tissues. nih.gov DCA is a highly reactive and toxic compound that can be formed from the degradation of TCE under certain conditions. The reaction of DCA with GSH can proceed both enzymatically and non-enzymatically to yield DCVG. nih.gov

Non-Enzymatic Formation Mechanisms and Pathways

While the formation of DCVG is predominantly an enzyme-catalyzed process, non-enzymatic pathways also exist. Dichloroacetylene, a metabolite of TCE, is sufficiently reactive to conjugate with glutathione spontaneously. nih.gov Studies in rat tissue fractions have shown that while enzymatic formation of DCVG from dichloroacetylene occurs in liver microsomes and mitochondria, only non-enzymatic formation was observed in the lung, brain, and kidney. nih.gov

Furthermore, metabolites of other compounds, such as N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167), have been shown to react spontaneously with glutathione at high rates to form related glutathione conjugates. nih.gov This indicates that highly reactive electrophilic intermediates generated from precursor compounds can lead to the formation of DCVG without the direct involvement of GSTs.

Regioisomeric Formation of S-(1,2-Dichlorovinyl)glutathione (e.g., cis-, trans-, 2,2-DCVG)

The conjugation of glutathione to trichloroethylene can result in the formation of three distinct regioisomers of DCVG. nih.govresearchgate.net This occurs due to the different possible sites of nucleophilic attack on the TCE molecule. The three regioisomers are:

S-(1,2-trans-dichlorovinyl)glutathione (1,2-trans-DCVG)

S-(1,2-cis-dichlorovinyl)glutathione (1,2-cis-DCVG)

S-(2,2-dichlorovinyl)glutathione (2,2-DCVG) nih.gov

The profile of regioisomer formation exhibits significant species-dependent differences. In incubations with rat liver fractions, the amounts formed typically decrease in the order of 1,2-cis-DCVG > 1,2-trans-DCVG > 2,2-DCVG. nih.gov In contrast, human liver cytosol shows a markedly different pattern, with the amounts of regioisomers decreasing in the order of 2,2-DCVG > 1,2-trans-DCVG > 1,2-cis-DCVG. nih.gov The formation of 2,2-DCVG appears to be the major regioisomer in human hepatic GST-mediated conjugation. researchgate.netuni-konstanz.de

The formation of these different isomers is also dependent on the specific GST isoform involved. For instance, GSTP1-1 activity results in products in the order of 1,2-trans-DCVG > 2,2-DCVG > 1,2-cis-DCVG. nih.gov These differences in regioisomeric formation are toxicologically significant, as the subsequent metabolites of the 1,2-DCVG isomers are considered to be more nephrotoxic and mutagenic than those derived from 2,2-DCVG. nih.gov

| Species/Enzyme | Regioisomer Formation Profile | Reference |

|---|---|---|

| Rat Liver Fractions | 1,2-cis-DCVG > 1,2-trans-DCVG > 2,2-DCVG | nih.gov |

| Human Liver Cytosol | 2,2-DCVG > 1,2-trans-DCVG > 1,2-cis-DCVG | nih.gov |

| Human GSTP1-1 | 1,2-trans-DCVG > 2,2-DCVG > 1,2-cis-DCVG | nih.gov |

Metabolism and Downstream Biotransformation of S 1,2 Dichlorovinyl Glutathione

Hydrolysis to S-(1,2-Dichlorovinyl)-L-Cysteine (DCVC)

The initial step in the metabolism of DCVG is its hydrolysis to S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). oup.comcaymanchem.com This conversion is a crucial activation step, as DCVG itself is not toxic until it is metabolized further. nih.gov The formation of DCVC from DCVG can occur in various tissues, including the brain. nih.gov

The hydrolysis of DCVG is catalyzed by the sequential action of two key enzymes: γ-glutamyltransferase (GGT) and dipeptidases. oup.comiarc.fr

γ-Glutamyltransferase (GGT): This membrane-bound enzyme initiates the process by removing the γ-glutamyl moiety from DCVG. oup.comfrontiersin.org Inhibition of GGT with agents like acivicin (B1666538) (AT-125) has been shown to prevent the toxicity of DCVG, highlighting the essential role of this enzyme in the bioactivation pathway. nih.govnih.gov GGT is expressed in various tissues, and its activity is crucial for the reuptake and processing of glutathione (B108866) conjugates. frontiersin.orgresearchgate.net

Dipeptidases: Following the action of GGT, the resulting cysteinylglycine (B43971) conjugate is further cleaved by dipeptidases, which remove the glycine (B1666218) residue to yield DCVC. oup.comcaymanchem.comfrontiersin.org This final step in the hydrolysis is necessary to produce the penultimate toxic metabolite. oup.com

| Enzyme | Function in DCVG Metabolism | Inhibitor Example |

| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl group from DCVG | Acivicin (AT-125) |

| Dipeptidases | Removes the glycine residue from the cysteinylglycine conjugate | - |

Further Metabolism of S-(1,2-Dichlorovinyl)-L-Cysteine

Once formed, DCVC undergoes further biotransformation through two primary pathways: one dependent on cysteine conjugate beta-lyase and another involving flavin-containing monooxygenases.

A major pathway for the bioactivation of DCVC is through the action of cysteine conjugate beta-lyase (β-lyase). oup.comnih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme is found in both the cytosol and mitochondria. wikigenes.org Inhibition of β-lyase has been shown to protect against DCVC-induced toxicity. nih.gov

Cysteine conjugate β-lyase catalyzes a β-elimination reaction, cleaving the C-S bond of DCVC. nih.gov This reaction produces pyruvate (B1213749), ammonia, and a reactive sulfur-containing fragment. nih.govnih.gov The initial product is believed to be an unstable thiol which can then form highly reactive thioacylating intermediates. nih.gov These reactive species are capable of covalently binding to cellular macromolecules, which is proportional to the observed toxicity. nih.gov

| Enzyme | Products of DCVC Cleavage |

| Cysteine Conjugate Beta-Lyase | Pyruvate, Ammonia, Reactive Sulfur-Containing Fragment |

The activity of some β-lyases, such as glutamine transaminase K, is regulated by a competing transamination reaction. nih.gov The presence of α-keto acids can stimulate the β-elimination reaction. nih.govnih.gov For instance, pyruvate has been shown to stimulate the β-elimination of DCVC. nih.gov This suggests that the metabolic state of the cell, particularly the availability of α-keto acids, can influence the rate of DCVC bioactivation. nih.govnih.gov

An alternative pathway for DCVC metabolism involves oxidation by flavin-containing monooxygenases (FMOs). oup.comdoi.org This pathway leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), a reactive and potent toxicant. doi.orgnih.gov FMOs are expressed in various tissues, including the liver and kidney, with different isoforms exhibiting varying activities towards DCVC. nih.govresearchgate.net FMO3, in particular, has been identified as capable of oxidizing DCVC to its sulfoxide. nih.gov The formation of DCVCS is considered a significant contributor to the renal cellular injury induced by trichloroethylene (B50587). doi.orgnih.gov

| Enzyme Family | Metabolite Formed from DCVC | Significance |

| Flavin-Containing Monooxygenases (FMOs) | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) | A reactive and potent toxicant contributing to renal injury. doi.orgnih.gov |

N-Acetylation to N-Acetyl-S-(1,2-Dichlorovinyl)-L-Cysteine

The biotransformation of S-(1,2-Dichlorovinyl)glutathione (DCVG) can proceed through the well-established mercapturic acid pathway, culminating in the formation of N-Acetyl-S-(1,2-Dichlorovinyl)-L-Cysteine. This metabolic route is a critical detoxification process in mammals. The initial step involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine residues from DCVG by γ-glutamyltransferase (GGT) and dipeptidases, respectively, to yield S-(1,2-dichlorovinyl)-L-cysteine (DCVC). oup.comiarc.fr

Table 1: Key Steps in the N-Acetylation Pathway of this compound

| Precursor Compound | Enzyme(s) | Resulting Metabolite | Pathway Step |

| This compound (DCVG) | γ-Glutamyltransferase (GGT), Dipeptidases | S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | Formation of Cysteine Conjugate |

| S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | Cysteine S-conjugate N-acetyltransferase (NAT) | N-Acetyl-S-(1,2-Dichlorovinyl)-L-Cysteine (NAcDCVC) | N-Acetylation (Mercapturate Formation) |

| N-Acetyl-S-(1,2-Dichlorovinyl)-L-Cysteine (NAcDCVC) | Aminoacylase (B1246476) 3 (AA3) | S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | Deacetylation (Reactivation) |

Novel Metabolic Pathways (e.g., N-Glutamylation)

Recent research has uncovered alternative metabolic fates for the downstream products of this compound, challenging the traditional view that N-acetylation is the sole terminal step. Studies utilizing specific human cell models have identified novel biotransformation pathways.

In studies with human renal proximal tubule epithelial cells (RPTEC/TERT1), a notable deviation from the expected metabolic pattern was observed. When these cells were exposed to DCVC, there was no detectable formation of the N-acetylated metabolite, NAcDCVC. researchgate.netresearchgate.net Instead, researchers identified a novel route of metabolism: the N-glutamylation of DCVC. This reaction results in the formation of N-γ-glutamyl-S-(dichlorovinyl)-L-cysteine. researchgate.netresearchgate.netvu.nl This finding marks the first report of N-glutamylation as a metabolic pathway in the biotransformation of trichloroethylene (TCE) metabolites. vu.nl

This discovery suggests that the metabolic processing of DCVC can be cell-type dependent and that pathways other than N-acetylation may play a significant role in the disposition of this cysteine conjugate in human kidney cells.

Table 2: Findings on Novel N-Glutamylation Pathway

| Cell Model | Precursor | Observed Metabolite | Key Finding |

| RPTEC/TERT1 (Human Renal Proximal Tubule Epithelial Cells) | S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | N-γ-glutamyl-S-(dichlorovinyl)-L-cysteine | Identification of a novel N-glutamylation pathway; N-acetylation was not detected. researchgate.netresearchgate.netvu.nl |

Molecular and Cellular Mechanisms of S 1,2 Dichlorovinyl Glutathione Derived Metabolites

Interactions with Cellular Macromolecules and Components

The reactivity of DCVG-derived metabolites is a key determinant of their cellular impact. These metabolites, most notably those downstream of DCVC, can directly interact with and modify essential biomolecules, leading to a cascade of cellular dysfunction.

Covalent Adduct Formation with Proteins and Thiols

A primary mechanism of toxicity for DCVG-derived metabolites is the formation of covalent adducts with cellular macromolecules. Following its formation from DCVG, DCVC can be bioactivated by enzymes such as cysteine conjugate β-lyase to form a reactive thiol, S-(1,2-dichlorovinyl)thiol (DCVSH). dtic.mil This species can then rearrange into a potent acylating agent, which readily forms covalent bonds with proteins. dtic.mil

Another bioactivation pathway involves the oxidation of DCVC by flavin-containing monooxygenase 3 (FMO3) to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). nih.govnih.gov DCVCS is a highly reactive Michael acceptor that can covalently bind to proteins and other thiols, such as glutathione (B108866) (GSH). nih.govnih.gov This binding to proteins can disrupt their structure and function, leading to cellular damage. Studies have shown that DCVCS targets multiple cysteine residues in proteins like hemoglobin, forming both monoadducts and crosslinks. nih.govnih.gov The formation of these adducts serves as a biomarker of exposure and highlights the potential for widespread protein modification. nih.gov This covalent binding to critical proteins is considered a key event in the nephrotoxicity associated with TCE metabolites. nih.govtandfonline.com

| Metabolite | Activating Enzyme | Reactive Species | Target Macromolecules | Interaction Type | Reference |

|---|---|---|---|---|---|

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Cysteine conjugate β-lyase | S-(1,2-dichlorovinyl)thiol (DCVSH) | Proteins | Covalent Adduct Formation (Acylation) | dtic.mil |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Flavin-containing monooxygenase 3 (FMO3) | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) | Proteins (e.g., Hemoglobin), Thiols (e.g., Glutathione) | Covalent Adduct Formation (Michael Addition) | nih.govnih.gov |

Perturbations of Cellular Energy Metabolism Pathways

In placental and kidney cells, DCVC exposure leads to perturbations in the tricarboxylic acid (TCA) cycle and glycolysis. acs.orgnih.gov For instance, treatment of human trophoblast cells with DCVC resulted in the accumulation of early glycolytic intermediates like glucose-6-phosphate and fructose-6-phosphate. acs.org This suggests a blockage or alteration in the normal flow of glucose metabolism. acs.org In response to these disruptions and to maintain adequate ATP levels, cells may shift to compensatory energy sources. Research indicates that DCVC can stimulate the utilization of amino acids, glycerol, and lipids as alternative fuels to feed into the glycolytic pathway or the TCA cycle. acs.orgnih.gov This metabolic reprogramming highlights the cell's attempt to adapt to the energy crisis induced by the toxicant, although this adaptation may not be sustainable and can contribute to eventual cell death. acs.org

Impact on Gene Expression and Transcriptomic Responses

Exposure to DCVG-derived metabolites triggers comprehensive changes in gene expression as the cell attempts to mitigate damage and restore homeostasis. These transcriptomic responses are largely coordinated by key stress-responsive signaling pathways. researchgate.net

Nrf2-Mediated Antioxidant Response Activation

A prominent cellular response to metabolites like DCVC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Nrf2 is a master regulator of the antioxidant defense system, controlling the expression of a wide array of cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. However, upon exposure to electrophilic stressors like DCVC metabolites, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoters. mdpi.com

Transcriptomic studies have consistently shown that both cis- and trans-isomers of DCVC induce a robust Nrf2-mediated antioxidant response in various human cell models, including renal and neuronal cells. researchgate.netnih.govnih.gov This response is observed even at low micromolar concentrations, indicating it is an early and sensitive event. researchgate.netnih.govnih.gov The activation of this pathway is a crucial, albeit sometimes insufficient, attempt by the cell to counteract the oxidative stress and covalent binding induced by the reactive metabolites. researchgate.netnih.gov

Integrated Stress Response Pathways (e.g., ATF4-mediated)

At higher concentrations or with prolonged exposure, DCVC activates the Integrated Stress Response (ISR). researchgate.netnih.gov The ISR is a conserved signaling network that cells engage in response to various stressors, such as protein misfolding, amino acid deprivation, and oxidative stress. embopress.org A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which leads to a general shutdown of protein synthesis but allows for the selective translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). embopress.orgnih.govelifesciences.org

Studies using placental cells and renal cells have confirmed that DCVC exposure leads to increased eIF2α phosphorylation and elevated levels of ATF4 protein. researchgate.netnih.gov ATF4, in turn, regulates the expression of genes involved in amino acid metabolism, stress adaptation, and, if the stress is too severe, apoptosis. nih.govmdpi.com The activation of the ATF4-mediated ISR by DCVC signifies a more severe level of cellular stress compared to the initial Nrf2 response and is often linked to the cytotoxic outcomes of exposure. researchgate.netnih.govnih.gov

| Pathway | Key Transcription Factor | Upstream Trigger | Cellular Outcome | Effective Concentration (in RPTEC/TERT1 cells) | Reference |

|---|---|---|---|---|---|

| Antioxidant Response | Nrf2 | Electrophilic/Oxidative Stress | Upregulation of antioxidant and detoxification genes | Starts at 3 µM | researchgate.netnih.govnih.gov |

| Integrated Stress Response (ISR) | ATF4 | eIF2α phosphorylation due to various cellular stresses | Translational control, amino acid synthesis, apoptosis | Starts at 30 µM (trans-DCVC) | researchgate.netnih.govnih.gov |

Influence on Immunomodulatory Pathways and Cytokine Regulation

The metabolites of DCVG can exert significant immunomodulatory effects. The metabolite DCVC has been shown to inhibit inflammatory responses in various immune and non-immune cell types. nih.govnih.govresearchgate.net In macrophage-like cell models, DCVC treatment dose-dependently suppresses the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), following stimulation with bacterial components like lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net

This immunosuppressive effect is also observed in human extraplacental membranes, where DCVC inhibits pathogen-stimulated cytokine release, suggesting a potential mechanism for how TCE exposure might affect pregnancy outcomes by compromising immune defenses at the maternal-fetal interface. nih.gov Transcriptomic analyses of macrophages treated with DCVC reveal a down-regulation of genes within inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway. nih.govresearchgate.net This indicates that the immunosuppressive action of DCVC is mediated, at least in part, by altering the gene expression programs that govern immune cell activation and cytokine production. nih.gov

Modulation of Enzymatic Activities and Cellular Homeostasis

The metabolism of S-(1,2-Dichlorovinyl)glutathione (DCVG) initiates a cascade of molecular events that significantly perturb cellular homeostasis, primarily through the bioactivation of its downstream metabolites which directly and indirectly modulate the activity of crucial cellular enzymes. This process is central to its mechanism of toxicity, particularly in tissues with high metabolic capacity for glutathione conjugates, such as the kidney.

The initial and rate-limiting step in the bioactivation of DCVG is its cleavage by γ-glutamyltransferase (GGT), a membrane-bound enzyme. nih.govoup.com This enzymatic action removes the γ-glutamyl moiety from DCVG, yielding S-(1,2-dichlorovinyl)-L-cysteinylglycine, which is further processed by dipeptidases to form the key metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). oup.comnih.gov The expression levels of GGT in different cell types are a critical determinant of their sensitivity to DCVG; cells with high GGT expression, such as renal proximal tubular epithelial cells, exhibit significant cellular responses to DCVG, whereas cells with low GGT expression, like certain neuronal models, show minimal to no effects. researchgate.netuni-konstanz.de

Once formed, DCVC is a substrate for another key enzyme, the cysteine conjugate β-lyase (β-lyase). nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the cleavage of the C-S bond in DCVC, generating a reactive thiol that is believed to be the ultimate toxic species responsible for cellular damage. oup.com The importance of this enzymatic step is highlighted by studies where inhibition of β-lyase provided protection against the toxicity induced by DCVG and DCVC. nih.gov

The cellular response to DCVG and its metabolites involves the activation of major stress signaling pathways. Transcriptomic analyses have revealed that exposure to DCVC, the metabolite of DCVG, leads to the robust activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-mediated antioxidant response. researchgate.netuni-konstanz.denih.gov This is a primary defense mechanism against oxidative stress, triggered by the reactive intermediates produced during DCVC metabolism. Activation of the Nrf2 pathway has been observed at low micromolar concentrations of DCVC in sensitive cell models like renal cells. uni-konstanz.denih.gov At higher concentrations, additional stress responses are engaged, including the ATF4-mediated integrated stress response and the unfolded protein response (UPR), indicating significant cellular stress and protein damage. uni-konstanz.denih.gov

Mitochondria are a primary target of DCVC. Studies have demonstrated that DCVC is a potent inhibitor of mitochondrial respiration and can lead to the depletion of cellular ATP. nih.gov This mitochondrial dysfunction is considered an early and obligatory step in the cascade leading to cell death. nih.gov The disruption of mitochondrial function and the resulting energy crisis contribute to both necrotic and apoptotic cell death pathways. nih.gov Specifically, DCVC has been shown to activate caspase-3/7, key executioner caspases in the mitochondrial (intrinsic) pathway of apoptosis, with little to no activation of caspase-8, which is associated with the extrinsic pathway. nih.goviiam.org

The effects of DCVG are also influenced by its stereochemistry. Research comparing the regioisomers S-(1,2-trans-dichlorovinyl)glutathione (trans-DCVG) and S-(1,2-cis-dichlorovinyl)glutathione (cis-DCVG) has shown quantitative and qualitative differences in their cellular effects. researchgate.netnih.gov While both the cis- and trans-isomers of the downstream metabolite DCVC can induce an Nrf2-mediated antioxidant response, trans-DCVC triggers stress responses at significantly lower concentrations and generally exhibits greater intrinsic toxicity. nih.gov In contrast, the cis-isomers show minimal effects on cell viability and mitochondrial respiration compared to their trans-counterparts. nih.gov

Research Findings on Cellular Responses to DCVG Metabolites

| Cell Model | Metabolite | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| RPTEC/TERT1 (Renal Cells) | trans-DCVC | 3 µM | Nrf2-mediated antioxidant response | nih.gov |

| RPTEC/TERT1 (Renal Cells) | trans-DCVC | ≥ 30 µM | ATF4-mediated integrated stress response, p53-mediated responses | nih.gov |

| RPTEC/TERT1 (Renal Cells) | cis-DCVC | 125 µM | ATF4-mediated integrated stress response, p53-mediated responses | nih.gov |

| Human Proximal Tubular (hPT) Cells | DCVC | ≥ 50 µM | Necrosis (at ≥ 24 hr) | nih.gov |

| Human Proximal Tubular (hPT) Cells | DCVC | < 50 µM | Apoptosis, increased proliferation (at ≤ 24 hr) | nih.gov |

| Human Proximal Tubular (hPT) Cells | DCVC | ≥ 1 µM | Cell loss (decreased DNA content) | nih.gov |

| HTR-8/SVneo (Placental Cells) | DCVC | 20 µM | Increased AMP, ADP, GMP concentrations (at 6 & 12 hr) | acs.org |

Enzymatic Activities Modulated by DCVG and its Metabolites

| Enzyme | Role in DCVG Metabolism/Toxicity | Effect of Modulation | Citation |

|---|---|---|---|

| γ-Glutamyltransferase (GGT) | Catalyzes the initial step in DCVG breakdown to DCVC. | High GGT activity correlates with increased sensitivity and toxicity. | nih.govresearchgate.netuni-konstanz.de |

| Cysteine Conjugate β-lyase | Bioactivates DCVC to a reactive thiol. | Inhibition of β-lyase protects against nephrotoxicity. | nih.govnih.gov |

| Caspase-3/7 | Executioner caspases in the apoptotic pathway. | Activated by DCVC, indicating induction of mitochondrial-mediated apoptosis. | nih.goviiam.org |

| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway. | Not significantly activated by DCVC, pointing away from the extrinsic pathway. | nih.goviiam.org |

Analytical Methodologies for S 1,2 Dichlorovinyl Glutathione and Its Metabolites in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)sci-hub.ru

Ultra-High Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS offers a superior platform for the analysis of DCVG and its metabolites.

One reported UPLC-MS/MS method for DCVG and DCVC utilizes a heated electrospray ionization (HESI) source in positive ion mode. nih.gov The chromatographic separation is achieved on a reverse-phase column, such as a YMC ODS-AQ, with a gradient elution program. nih.gov This approach allows for the successful separation and quantification of these glutathione (B108866) conjugates in complex biological samples. nih.gov The increased efficiency of UPLC systems translates to sharper peaks and better separation from interfering matrix components, leading to improved signal-to-noise ratios and lower limits of detection.

Application of Different Ionization Modes and Chromatographic Techniquesnih.govresearchgate.netresearchgate.net

The choice of ionization mode and chromatographic technique is critical for optimizing the detection of DCVG and its metabolites. Electrospray ionization (ESI) is a commonly employed ionization technique for these polar and non-volatile compounds. nih.govnih.gov

Ionization Modes:

Positive Ion Mode (+ESI): DCVG and its cysteine conjugate, DCVC, are often analyzed in positive ion mode, where they are detected as protonated molecules [M+H]⁺. nih.govresearchgate.net This mode is effective for these compounds due to the presence of basic amine groups in their structures.

Negative Ion Mode (-ESI): While less common for DCVG itself, negative ion mode is utilized for other TCE metabolites like trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are detected as deprotonated molecules [M-H]⁻. nih.govresearchgate.net

Chromatographic Techniques:

Reverse-Phase Chromatography: This is the most widely used chromatographic technique for the separation of DCVG and its metabolites. nih.gov It employs a nonpolar stationary phase and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of compounds with varying polarities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic solvent content. This technique can be beneficial for the retention and separation of very polar compounds that are not well-retained on reverse-phase columns. While not the primary method for DCVG, it has been used for the analysis of other polar TCE metabolites. researchgate.net

Table 1: LC-MS/MS Parameters for the Analysis of S-(1,2-Dichlorovinyl)glutathione and its Metabolites

| Analyte | Chromatographic Mode | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound (DCVG) | Reverse-Phase | Positive ESI | [M+H]⁺ | Not specified | nih.govresearchgate.net |

| S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | Reverse-Phase | Positive ESI | [M+H]⁺ | Not specified | nih.govresearchgate.net |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) | Reverse-Phase | Not specified | Not specified | Not specified | researchgate.net |

Radiotracer Techniques for Metabolic Pathway Elucidationnih.gov

Radiotracer techniques, particularly those using carbon-14 (B1195169) (¹⁴C) labeled compounds, are invaluable for tracing the metabolic fate of xenobiotics in vivo. By introducing a ¹⁴C label into the DCVG precursor, dichloroethyne, researchers can follow the distribution and transformation of the molecule throughout the body.

In a study investigating the metabolism of ¹⁴C-dichloroethyne in rats, this compound was identified as the sole metabolite in the bile. This finding provides direct evidence for the formation of the glutathione conjugate as a key step in the metabolic pathway. nih.gov Furthermore, the study demonstrated that the subsequent formation of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine occurred in the kidney, highlighting the organ-specific processing of this metabolite. nih.gov Such studies are crucial for constructing a comprehensive picture of the metabolic pathways, identifying sites of bioactivation, and understanding the mechanisms of toxicity. nih.gov

Spectroscopic Methods for Chemical Identity and Purity Characterization (e.g., NMR, HPLC)dtic.milnih.govtandfonline.com

The unambiguous identification and assessment of purity of synthesized or isolated this compound and its metabolites rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. Proton (¹H) NMR spectroscopy can be used to confirm the identity of synthesized DCVG by analyzing the chemical shifts, coupling constants, and integration of the proton signals, which are unique to its molecular structure. dtic.mil This technique provides detailed information about the connectivity of atoms within the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a standard method for assessing the purity of chemical compounds. nih.govfda.govfda.govnih.govaustinpublishinggroup.com By separating the compound of interest from potential impurities, HPLC can provide a quantitative measure of its purity. nih.gov For instance, the purity of synthesized S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a key metabolite of DCVG, has been determined using HPLC analysis. nih.govacs.org The method's validation includes assessing linearity, precision, and accuracy to ensure reliable results. fda.govnih.govaustinpublishinggroup.com

Table 2: Spectroscopic and Chromatographic Methods for Characterization

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Identity Confirmation | Detailed molecular structure and connectivity of atoms. | dtic.milnih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Purity Assessment | Quantitative measure of the compound's purity by separating it from impurities. | nih.govacs.org |

Immunochemical Techniques for Protein Modification Studies (e.g., Immunoblotting)acs.orgresearchgate.netoup.com

Covalent binding of reactive metabolites to cellular proteins is a key mechanism of toxicity for many xenobiotics. Immunochemical techniques, such as immunoblotting (also known as Western blotting), are employed to detect and characterize these protein modifications.

In the context of DCVG-related research, immunoblotting can be used to investigate the covalent binding of its reactive metabolites to specific proteins. acs.org For example, a biotin-tagged version of a DCVC metabolite, N-biotinyl-DCVCS, was used to probe for protein adducts. researchgate.netnih.gov After incubating this tagged compound with cell lysates or purified proteins, the modified proteins can be separated by SDS-PAGE, transferred to a membrane, and then detected using antibodies that specifically recognize the biotin (B1667282) tag. acs.orgacs.org This approach allows for the identification of proteins that are targeted by the reactive metabolite. acs.orgnih.gov Competitive binding experiments, where the untagged metabolite is used to compete with the tagged version, can further confirm the specificity of the binding. acs.org

Targeted Metabolomics for Pathway-Specific Analysisnih.govacs.org

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, typically those involved in a specific metabolic pathway. This approach offers high sensitivity and quantitative accuracy for studying the effects of a compound on a particular area of metabolism.

In research involving DCVG and its metabolites, targeted metabolomics has been used to investigate their impact on cellular energy metabolism. nih.govacs.org By quantifying key metabolites in pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway, researchers can gain insights into how these compounds disrupt cellular bioenergetics. acs.org For example, studies have shown that exposure to DCVC can lead to alterations in the concentrations of glycolytic intermediates, suggesting a direct or indirect effect on this central metabolic pathway. nih.govacs.org This type of analysis is crucial for understanding the molecular mechanisms underlying the cytotoxicity of these compounds. nih.gov

Theoretical and Computational Chemistry Approaches in S 1,2 Dichlorovinyl Glutathione Research

Ab Initio Molecular Orbital Theory for Reaction Mechanism Elucidation

Ab initio molecular orbital theory has been a cornerstone in elucidating the complex reaction mechanism of DCVG formation from the conjugation of glutathione (B108866) (GSH) with trichloroethylene (B50587). This theoretical approach, which is based on first principles of quantum mechanics without the use of empirical parameters, allows for a detailed examination of the reaction pathways.

In a key study, ab initio molecular orbital theory was employed to investigate the potential energy profiles (PEPs) for the reaction of CH₃S⁻ with TCE, serving as a model for the biological conjugation of GSH with TCE. sdstate.edunih.gov This research aimed to understand the chemical principles governing this nucleophilic vinylic substitution (SₙV) reaction in a biological context. sdstate.edunih.gov

Potential Energy Surface Calculations and Reaction Pathway Prediction

Potential energy surface (PEP) calculations are instrumental in predicting the most likely reaction pathways by identifying transition states and calculating activation barriers. For the formation of DCVG, several reaction pathways were considered, including conjugation at the C1 or C2 position of TCE, and different approaches of the nucleophile (in-plane or out-of-plane). sdstate.edunih.gov

The calculations, performed at the HF/6-31+G* level of theory with electron correlation effects estimated at the MP2/6-31+G* and MP4/6-31+G* levels, revealed significant differences between the MP2 and HF PEPs. sdstate.edunih.gov Despite these differences, a consistent prediction emerged across all levels of theory. The comparison of activation barriers indicated a preference for conjugation at the C2 position of TCE over the C1 position. sdstate.edunih.gov Furthermore, these calculations predicted the preferential formation of the trans-1,2-DCVM (S-(1,2-dichlorovinyl)methanethiol, the model product) over the cis-1,2-DCVM isomer. sdstate.edunih.gov These theoretical predictions are in agreement with experimental results from in vivo studies of GSH-TCE conjugation. sdstate.edunih.gov

Interestingly, the study found that the relative energies of the final products were not a reliable indicator of the product outcome for this particular reaction system. sdstate.edunih.gov This highlights the importance of considering the reaction kinetics, specifically the activation energies of the transition states, in predicting the products of the enzyme-mediated conjugation of GSH with TCE. sdstate.edunih.gov

Solvation Models in Theoretical Studies

To account for the influence of the biological environment, solvation models are incorporated into theoretical calculations. In the study of DCVG formation, the PS-GVB (Polarized Continuum Model with the Generalized Valence Bond) solvation model was used to estimate the effect of solvation on the reaction. sdstate.edunih.gov This model treats the solvent as a continuous dielectric medium, which allows for the calculation of the energetic effects of the solvent on the reactants, transition states, and products. The inclusion of solvation effects is crucial for obtaining a more accurate representation of the reaction in a biological system. sdstate.edunih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of the molecules involved in the formation of DCVG. These calculations provide insights into the distribution of electrons and the nature of the molecular orbitals, which ultimately determine the reactivity of the species.

The preference for nucleophilic attack at the C2 position of TCE, as predicted by the ab initio calculations, can be explained by analyzing the electronic structure of the TCE molecule. The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) dictate the most favorable site for nucleophilic attack.

The theoretical investigation into the reaction of CH₃S⁻ with TCE demonstrated that a detailed consideration of the reaction chemistry around the site of nucleophilic addition is both necessary and sufficient to predict the outcome of the enzyme-catalyzed conjugation of GSH with TCE. sdstate.edunih.gov This underscores the power of quantum chemical calculations in predicting the regioselectivity of chemical reactions.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling plays a vital role in understanding how enzymes catalyze the formation of DCVG and how its subsequent metabolites interact with other enzymes. Glutathione S-transferases (GSTs) are the enzymes responsible for catalyzing the initial conjugation of GSH with TCE. ecmdb.ca Computational models can be used to simulate the docking of TCE and GSH into the active site of GSTs, helping to elucidate the specific interactions that facilitate the reaction and determine its stereochemical outcome.

Further down the metabolic pathway, a metabolite of DCVG, N-acetyl-S-1,2-dichlorovinyl-L-cysteine (NA-DCVC), is deacetylated by aminoacylase (B1246476) 3 (AA3). The crystal structure of mouse AA3 in complex with NA-DCVC has been determined, providing a detailed view of the enzyme-substrate interactions. bsu.by This structural information, combined with biochemical data, reveals that AA3 utilizes van der Waals interactions to create a dynamic interface that can accommodate a diverse range of substrates. bsu.by Such detailed structural insights are invaluable for understanding the molecular basis of substrate specificity and for the rational design of inhibitors. bsu.by

Applications in Functional Organic Materials Research

While S-(1,2-Dichlorovinyl)glutathione itself is primarily investigated for its toxicological implications, the chemical moieties it comprises—the dichlorovinyl group and the glutathione peptide—have found applications in the field of functional organic materials.

The dichlorovinyl group is a reactive functional group that can be incorporated into various molecules to create new materials. For instance, dichlorovinyl derivatives of tetrazoles have been synthesized and are considered promising starting materials for the creation of high-molecular-weight compounds, energy-intensive materials, and other functional materials. mdpi.com The ability of the dichlorovinyl group to participate in polymerization reactions opens up possibilities for creating novel polymers with specific properties. mdpi.com

Glutathione and its derivatives are also being explored for their potential in materials science, particularly in biomedicine. The glutathione transport system in the blood-brain barrier is being leveraged to develop brain-targeting drug delivery systems. sdstate.edu By attaching glutathione to nanoparticles or drug molecules, researchers aim to enhance their delivery to the brain for the treatment of central nervous system diseases. sdstate.edu Furthermore, the antioxidant properties of glutathione are being utilized in the development of novel delivery systems to protect therapeutic agents from degradation and to reduce oxidative stress.

Comparative Biochemical and Species Specific Studies on S 1,2 Dichlorovinyl Glutathione Metabolism

Interspecies Variations in Glutathione (B108866) Conjugation and Biotransformation

Furthermore, the subsequent metabolism of the cysteine S-conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), by renal β-lyase is more efficient in rats than in humans, suggesting a higher potential for the formation of reactive toxic metabolites in rats. canada.ca These species-specific differences in both the initial conjugation and subsequent bioactivation steps have important implications for risk assessment, suggesting that humans may be at a lower risk for TCE-associated kidney toxicity compared to rats. researchgate.net

Table 1: Interspecies Differences in DCVG Regioisomer Formation by Liver Fractions

| Species | Predominant DCVG Regioisomer | Order of Regioisomer Abundance | Relative GSH-Conjugation Activity |

| Rat | 1,2-cis-DCVG | 1,2-cis-DCVG > 1,2-trans-DCVG > 2,2-DCVG | High |

| Human | 2,2-DCVG | 2,2-DCVG > 1,2-trans-DCVG > 1,2-cis-DCVG | Low (>10-fold lower than rat) |

Data compiled from a study by Commandeur et al. researchgate.net

Inter-Tissue and Subcellular Differences in Metabolic Enzyme Activities

The metabolism of DCVG is not uniform throughout the body, with significant differences in enzyme activities observed between various tissues and even within subcellular compartments. Glutathione conjugation of TCE to form DCVG primarily occurs in the liver, but other tissues such as the kidney also possess this capability. canada.canih.govoup.com Studies in mice have shown that the highest levels of DCVG are detected in the liver, reflecting its primary role in this initial metabolic step. tandfonline.comnih.gov

Following its formation, DCVG is metabolized to DCVC by the enzymes γ-glutamyltransferase (GGT) and dipeptidases. nih.gov GGT is highly expressed in the kidney, which facilitates the efficient conversion of DCVG to its cysteine conjugate in this organ. researchgate.netnih.gov This tissue-specific processing is reflected in the distribution of these metabolites, with the highest concentrations of DCVC being found in the kidneys of mice. tandfonline.comnih.gov The subsequent N-acetylation of DCVC to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), a detoxification product, appears to be more evenly distributed among tissues like the liver, kidneys, and serum. tandfonline.comnih.gov

Within the cell, the enzymes responsible for the bioactivation of DCVC, namely cysteine conjugate β-lyases, are found in both the cytosol and mitochondria. wikigenes.org The mitochondrial form of this enzyme, which is identical to glutamine transaminase K, plays a crucial role in the toxicity of DCVC. wikigenes.org Inhibition of mitochondrial function is a key event in DCVC-induced cytotoxicity in human proximal tubular cells. nih.gov The subcellular localization of these enzymes is therefore a critical determinant of the site and mechanism of toxicity.

Table 2: Tissue Distribution of TCE Glutathione Conjugation Metabolites in Mice

| Metabolite | Primary Tissue Location |

| DCVG | Liver |

| DCVC | Kidneys |

| NAcDCVC | Equally distributed (Liver, Kidneys, Serum) |

Based on findings from an LC-MS/MS analysis in mice. tandfonline.comnih.gov

Characterization of Regioisomer-Specific Metabolism and Cellular Responses

The different regioisomers of DCVG and their corresponding cysteine conjugates (DCVCs) elicit distinct metabolic fates and cellular responses. researchgate.netnih.gov While the metabolism of 1,2-trans-DCVG and 1,2-trans-DCVC has been extensively studied, recent research has shed light on the activities of the cis- and 2,2-isomers. nih.gov

In renal epithelial cells (RPTEC/TERT1), the rates of conversion of 1,2-cis-DCVG and 1,2-trans-DCVG to their respective DCVC counterparts are comparable. nih.gov However, their effects on cell viability and mitochondrial function differ significantly. The cis-regioisomers (1,2-cis-DCVG and 1,2-cis-DCVC) have minimal impact on these parameters compared to the trans-isomers. nih.gov

Transcriptomic analyses reveal that both 1,2-cis-DCVC and 1,2-trans-DCVC can trigger an Nrf2-mediated antioxidant response. researchgate.netnih.gov However, the concentration required to induce further stress responses, such as the ATF4-mediated integrated stress response and p53-mediated responses, is much higher for the cis-isomer. nih.gov The 2,2-DCVG isomer also induces Nrf2 responses, but only at high concentrations, reinforcing the idea that it is of lower toxicological concern. vu.nl A novel metabolic pathway involving N-glutamylation of DCVC has also been identified in these renal cells. researchgate.netnih.gov

The reactivity of the DCVC isomers also varies. Both 1,2-trans-DCVC and 1,2-cis-DCVC can be converted to reactive products that form adducts with nucleophiles, whereas 2,2-DCVC does not exhibit this reactivity, which aligns with its lower observed cytotoxicity. researchgate.net

Table 3: Cellular Responses to DCVC Regioisomers in RPTEC/TERT1 Cells

| Regioisomer | Effect on Cell Viability/Mitochondrial Respiration | Lowest Effective Concentration for Nrf2 Response | Concentration for ATF4/p53 Response |

| 1,2-trans-DCVC | Significant effects | 3 µM | Starting from 30 µM |

| 1,2-cis-DCVC | Minimal effects | 3 µM | Starting from 125 µM |

| 2,2-DCVC | Minimal effects | >250 µM (for 2,2-DCVG) | Not reported |

Data compiled from studies on RPTEC/TERT1 cells. vu.nlresearchgate.netnih.gov

Brain Uptake and Transport Mechanisms of Glutathione and Cysteine S-Conjugates

The neurotoxicity associated with some parent compounds is linked to the ability of their glutathione and cysteine S-conjugates to cross the blood-brain barrier (BBB). nih.gov Both DCVG and its metabolite DCVC can be taken up by the brain. nih.govoup.com Studies using the Oldendorf technique have demonstrated that the brain uptake of DCVC is even greater than that of the essential amino acid methionine, while DCVG uptake is comparable to methionine. nih.gov

The transport of these conjugates into the brain is mediated by specific carrier systems. DCVC appears to be transported by the sodium-independent system L transporter, which is responsible for carrying large neutral amino acids. nih.gov The uptake of both DCVC and DCVG can be inhibited by unlabeled versions of these molecules in a concentration-dependent manner, indicating a carrier-mediated process. nih.gov Once inside the brain, DCVG can be hydrolyzed to DCVC by brain tissue. nih.gov

Conversely, the brain also possesses efflux transporters to remove potentially harmful conjugates. nih.govnih.gov These include members of the multidrug resistance-associated protein (MRP) family, such as MRP1 and MRP4, as well as organic anion transporters like OAT3. nih.govnih.govresearchgate.net MRP1 is thought to be involved in the efflux of glutathione conjugates from brain parenchymal cells into the extracellular fluid, while OAT3 and MRP4 may be responsible for their subsequent transport across the BBB into the blood. nih.gov The interplay of these uptake and efflux transporters determines the net accumulation of S-conjugates in the brain.

Influence of Genetic Background and Strain Variability on Metabolic Profiles

Significant inter-strain variability in the metabolism of TCE and the formation of DCVG and its downstream metabolites has been demonstrated in mice. nih.govtandfonline.comnih.gov Studies involving multiple inbred mouse strains have revealed considerable differences in the levels of DCVG, DCVC, and NAcDCVC in the liver, kidneys, and serum following TCE exposure. nih.govtandfonline.comnih.gov For instance, a greater than 10-fold inter-strain variability in the metabolic flux of TCE through the GSH conjugation pathway has been reported. nih.gov

This variability in metabolic profiles is linked to genetic differences in the expression and activity of metabolic enzymes. ca.gov For example, expression quantitative trait loci (eQTL) have been identified for several GST genes, including Gsta2 and Gstm6, which are involved in the conjugation pathway. ca.gov Such genetic variations can influence an individual's susceptibility to the adverse health effects of TCE. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues in S 1,2 Dichlorovinyl Glutathione Investigations

Advanced Omics Technologies in Metabolic and Mechanistic Profiling

Modern "omics" technologies are set to revolutionize the understanding of DCVG's impact on biological systems. These high-throughput methods allow for a global analysis of molecules, providing a holistic view of cellular responses to DCVG exposure.

Transcriptomics: High-throughput transcriptomic screening, such as mRNA templated oligo-sequencing (TempO-Seq), is a powerful tool for investigating the effects of DCVG and its metabolites. nih.gov This approach has been used to study the transcriptomic effects of TCE-conjugates across a range of concentrations in various human-derived cell models. nih.gov Such studies can identify the activation of specific stress response pathways, like the Nrf2 pathway and the Unfolded Protein Response (UPR), providing insights into the cellular mechanisms of toxicity. nih.gov

Metabolomics: Untargeted metabolomics can identify and quantify a wide array of small molecules in a biological sample, offering a snapshot of the metabolic state. nih.gov Applying these techniques to DCVG research can reveal downstream metabolic perturbations and identify novel biomarkers of exposure and effect. Investigating the broader impact on glutathione (B108866) metabolism is crucial, as this pathway is central to cellular defense and redox homeostasis. nih.govnih.gov

Multi-Omics Integration: The true power of these technologies lies in their integration. nih.gov Combining transcriptomics, proteomics, and metabolomics data can create a comprehensive picture of the cellular response to DCVG, from gene expression changes to alterations in protein function and metabolic fluxes. frontiersin.org This integrated approach is essential for building predictive models of toxicity and understanding complex dose-response relationships.

Table 1: Application of Omics Technologies in Glutathione Conjugate Research

| Omics Technology | Application in DCVG Research | Potential Insights |

| Transcriptomics | Profiling gene expression changes in cells exposed to DCVG and related metabolites. nih.gov | Identification of key signaling pathways (e.g., Nrf2, UPR) involved in toxicity; dose-response characterization. nih.gov |

| Metabolomics | Analyzing global changes in small molecule metabolites following DCVG exposure. nih.gov | Discovery of novel biomarkers of exposure and toxicity; understanding downstream metabolic disruptions. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Identification of specific protein targets of DCVG or its reactive metabolites; understanding enzymatic responses. |

| Multi-Omics | Integrating data from transcriptomics, metabolomics, and proteomics. nih.govfrontiersin.org | Comprehensive modeling of toxicity pathways; elucidating connections between gene expression, protein function, and metabolic state. |

Development of Novel Research Models for Pathway Characterization

To accurately predict human health risks, it is essential to use research models that faithfully recapitulate human physiology. Recent advancements have moved beyond traditional animal models to include a suite of human-based in vitro systems.

Human-Derived Cell Models: A significant step forward is the use of a panel of human-derived cell models representing potential target tissues of TCE-conjugates. nih.gov These include kidney cells (RPTEC/TERT1), liver cells (HepaRG), vascular endothelial cells (HUVEC/TERT2), and various neuronal models (LUHMES, UKN5, BCC42). nih.gov Such models allow for the investigation of tissue-specific toxicity mechanisms and have shown, for example, that the renal model is the most sensitive to both 1,2-DCVG and its cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov

Advanced Liver Models: The liver is the primary site of TCE metabolism, making realistic liver models critical. nih.gov Research has utilized various in vitro liver models, including human primary hepatocytes and micropatterned co-cultures (MPCC), to derive physiologically relevant estimates of DCVG formation. researchgate.net These models provide more accurate data for interspecies extrapolation and risk assessment compared to subcellular fractions. nih.govresearchgate.net

Stem Cell-Based Models: The use of human induced pluripotent stem cells (hiPSCs) to derive different cell types, such as peripheral neurons and cortical cultures, offers a powerful platform to study the neurotoxic potential of DCVG and its metabolites. nih.gov These models are particularly valuable for investigating the proposed link between TCE exposure and neurodegenerative diseases. nih.gov

Integration of Computational and Experimental Approaches

Combining computational modeling with experimental validation creates a synergistic loop that accelerates research and enhances predictive accuracy. mdpi.com This hybrid approach is becoming indispensable in toxicology.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are crucial for human health risk assessment. researchgate.net New in vitro metabolism data from advanced models are used to refine and validate PBPK models, improving the accuracy of predictions for DCVG formation and disposition in humans. researchgate.net

Molecular Docking and Simulation: Computational techniques like molecular docking can predict the binding interactions between a molecule, such as a DCVG-derived metabolite, and a target protein. mdpi.com These predictions can then guide experimental studies to confirm the mechanism of action. For instance, this approach can be used to identify enzymes that are inhibited or cellular proteins that are covalently modified by reactive metabolites.

Iterative Feedback Loop: The most effective strategy involves an iterative cycle where computational predictions inform the design of targeted laboratory experiments. mdpi.com The results of these experiments are then used to refine the computational models, leading to increasingly accurate predictions and a deeper understanding of the underlying biological processes. mdpi.com

Exploration of Related Glutathione Conjugates and Their Biochemical Significance

The bioactivation of TCE via glutathione conjugation is not limited to a single isomer of DCVG. A more complete understanding requires investigating the full spectrum of related conjugates.

Regioisomeric Conjugates: Glutathione conjugation of TCE can result in three different regioisomers: S-(1,2-trans-dichlorovinyl)glutathione (the most studied), S-(1,2-cis-dichlorovinyl)glutathione, and S-(2,2-dichlorovinyl)glutathione (2,2-DCVG). nih.govresearchgate.net Recent studies have revealed that 2,2-DCVG is the major glutathione conjugate formed in human liver fractions, produced at significantly higher amounts than 1,2-DCVG. nih.govresearchgate.net Despite its prevalence, 2,2-DCVG and its corresponding cysteine conjugate (2,2-DCVC) have been far less studied, representing a critical area for future research. nih.govresearchgate.net

Downstream Metabolites: DCVG is a precursor to the highly toxic cysteine S-conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is a key mediator of nephrotoxicity. nih.govnih.gov Further metabolism leads to mercapturic acids (N-acetyl-S-(dichlorovinyl)-L-cysteine), which are excreted. researchgate.net Characterizing the complete metabolic pathway, including the enzymes involved like gamma-glutamyltransferase and cysteinyl-glycine dipeptidase, is essential for understanding the ultimate fate and toxicity of the parent compound. researchgate.net

Conjugates of Other Halogenated Solvents: The glutathione conjugation pathway is also relevant for other solvents like perchloroethylene (PCE), which forms S-(1,2,2-trichlorovinyl)glutathione (TCVG). nih.gov Comparative studies of these different conjugates can provide valuable insights into structure-activity relationships and the mechanisms that drive organ-specific toxicity.

Table 2: Key Glutathione Conjugates in Halogenated Solvent Metabolism

| Compound Name | Precursor | Key Characteristic | Research Status |

| S-(1,2-trans-Dichlorovinyl)glutathione (1,2-DCVG) | Trichloroethylene (B50587) (TCE) | Extensively studied precursor to the nephrotoxin DCVC. researchgate.net | Well-characterized |

| S-(2,2-Dichlorovinyl)glutathione (2,2-DCVG) | Trichloroethylene (TCE) | Major regioisomer formed in human liver fractions. nih.govresearchgate.net | Under-studied |

| S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) | S-(1,2-Dichlorovinyl)glutathione | Bioactivated by renal β-lyase to a potent nephrotoxin. nih.gov | Extensively studied |

| S-(1,2,2-Trichlorovinyl)glutathione (TCVG) | Perchloroethylene (PCE) | The analogous glutathione conjugate from a related solvent. nih.gov | Less studied than DCVG |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.